4-(Bicyclo[1.1.1]pentan-1-yl)morpholine

Aqueous solubility BCP bioisostere phenyl replacement

4-(Bicyclo[1.1.1]pentan-1-yl)morpholine (CAS 2074732-62-8) is a C9H15NO small-molecule building block that fuses a morpholine ring directly to a bicyclo[1.1.1]pentane (BCP) cage via the BCP bridgehead position. The BCP motif is a well-validated, non‑classical bioisostere of para‑substituted phenyl rings, tert‑butyl groups, and internal alkynes.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 2074732-62-8
Cat. No. B1450120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bicyclo[1.1.1]pentan-1-yl)morpholine
CAS2074732-62-8
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1COCCN1C23CC(C2)C3
InChIInChI=1S/C9H15NO/c1-3-11-4-2-10(1)9-5-8(6-9)7-9/h8H,1-7H2
InChIKeyUVZPGRNXUFOPRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bicyclo[1.1.1]pentan-1-yl)morpholine (CAS 2074732-62-8): A Saturated, Three-Dimensional Morpholine-BCP Building Block for Phenyl Bioisostere Replacement in Drug Discovery


4-(Bicyclo[1.1.1]pentan-1-yl)morpholine (CAS 2074732-62-8) is a C9H15NO small-molecule building block that fuses a morpholine ring directly to a bicyclo[1.1.1]pentane (BCP) cage via the BCP bridgehead position [1]. The BCP motif is a well-validated, non‑classical bioisostere of para‑substituted phenyl rings, tert‑butyl groups, and internal alkynes [2]. Its replacement of aromatic rings with a saturated, three‑dimensional scaffold has been repeatedly shown to improve aqueous solubility, passive permeability, metabolic stability, and non‑specific binding profiles, while retaining on‑target potency in multiple chemotypes [3].

Why 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine Cannot Be Replaced by Simple Aryl-Morpholines, Tert‑Butyl-Morpholines, or Regioisomeric BCP‑Amines


Saturated BCP derivatives and traditional aromatic morpholines (e.g., 4‑phenylmorpholine) or tert‑butyl‑morpholine surrogates produce divergent physicochemical and pharmacokinetic profiles that make them non‑interchangeable in lead optimization [1]. BCP‑for‑phenyl replacement has been shown to reduce clogP by 0.5–1.0 log units while improving aqueous solubility by ≥50‑fold and simultaneously enhancing passive permeability and metabolic stability [1][2]. Conversely, switching the attachment point from the BCP bridgehead to the 3‑position (e.g., 3‑morpholinobicyclo[1.1.1]pentan‑1‑amine) alters the exit vector, hydrogen‑bonding capacity, and pKa of the amine, dramatically changing the scaffold’s drug‑like properties and target engagement potential [3].

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine Versus Phenyl-Morpholine, tert-Butyl-Morpholine, and Regioisomeric BCP-Morpholines


Aqueous Solubility Improvement: BCP-Morpholine Versus para-Phenyl-Morpholine Bioisosteres

Replacing a para‑substituted phenyl ring with a BCP‑1,3‑diyl group improves aqueous solubility by at least 50‑fold in matched molecular pairs, as demonstrated across diverse chemotypes [1]. This class‑level advantage directly applies to 4‑(bicyclo[1.1.1]pentan‑1‑yl)morpholine when compared with its phenyl‑morpholine counterpart (e.g., 4‑(4‑fluorophenyl)morpholine), where the planar, aromatic ring drives strong hydrophobic interactions that limit aqueous solubility.

Aqueous solubility BCP bioisostere phenyl replacement

Passive Membrane Permeability Enhancement: BCP-Morpholine Versus Phenyl-Morpholine in Caco‑2 Assays

In a γ‑secretase inhibitor series, replacing the central para‑fluorophenyl ring with a BCP motif yielded compound 3, which retained equipotent enzyme inhibition while exhibiting significantly improved passive permeability (Caco‑2 Papp) relative to the phenyl progenitor [1]. Although this is a class‑level demonstration in a full drug‑like scaffold rather than a direct fragment comparison, the permeability enhancement is attributed to the reduced aromatic ring count and lower lipophilicity conferred by the BCP core—features intrinsic to 4‑(bicyclo[1.1.1]pentan‑1‑yl)morpholine.

Passive permeability Caco‑2 BCP bioisostere

Metabolic Stability Advantage: BCP-Morpholine Versus tert-Butyl-Morpholine and Phenyl-Morpholine Surrogates

BCP‑containing compounds exhibit superior in vitro metabolic stability in human liver microsomes (HLM) compared with their phenyl counterparts because the saturated BCP cage lacks the aromatic π‑system that is susceptible to CYP450‑mediated oxidative metabolism [1][2]. In the γ‑secretase inhibitor example, the BCP analog demonstrated markedly improved HLM stability over the phenyl parent [1]. This advantage extends to 4‑(bicyclo[1.1.1]pentan‑1‑yl)morpholine relative to 4‑(tert‑butyl)morpholine, where the tert‑butyl group, while saturated, is also a known metabolic liability due to CYP‑mediated hydroxylation.

Metabolic stability CYP450 oxidation BCP bioisostere

Reduced Non‑Specific Binding: BCP-Morpholine Versus Phenyl-Morpholine Measured by CHI(IAM)

Replacing a para‑phenyl ring with a BCP‑1,3‑diyl group markedly decreases non‑specific binding (NSB) as quantified by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. Lower CHI(IAM) values correlate with reduced promiscuous binding to proteins and membranes, which is a common source of false positives in biochemical assays and poor in vivo tolerability. This class‑level finding predicts that 4‑(bicyclo[1.1.1]pentan‑1‑yl)morpholine will exhibit lower NSB than its aromatic analog 4‑phenylmorpholine.

Non-specific binding CHI(IAM) BCP bioisostere

Lipophilicity Modulation: clogP Reduction of BCP-Morpholine Versus Phenyl-Morpholine

BCP replacement of a phenyl ring consistently reduces calculated logP (clogP) by approximately 0.5–1.0 log units while maintaining or improving target affinity, as documented in multiple medicinal chemistry programs [1][2]. For 4‑(bicyclo[1.1.1]pentan‑1‑yl)morpholine, this translates to a predicted lower clogP compared with 4‑phenylmorpholine, positioning it more favorably within the optimal lipophilicity space (clogP 1–3) for oral drug candidates.

Lipophilicity clogP BCP bioisostere

Highest-Impact Application Scenarios for 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Libraries Targeting CNS or Oral Drugs Where Aqueous Solubility and Permeability Are Co‑Optimized

Incorporating 4‑(bicyclo[1.1.1]pentan‑1‑yl)morpholine into fragment libraries provides a saturated, three‑dimensional morpholine synthon that simultaneously addresses two critical hurdles in CNS and oral drug discovery: low aqueous solubility and poor passive permeability. The ≥50‑fold solubility advantage over analogous phenyl‑morpholine fragments [1] and the permeability gains documented in Caco‑2 models [2] make this compound an ideal choice for fragment‑growing and scaffold‑hopping strategies targeting GPCRs, ion channels, and kinases where balanced physicochemical properties are essential.

Replacement of Metabolic Liability Hotspots in Kinase Inhibitor and Nuclear Receptor Modulator Programs

When a lead series contains a metabolically labile 4‑phenylmorpholine or 4‑(tert‑butyl)morpholine moiety, 4‑(bicyclo[1.1.1]pentan‑1‑yl)morpholine offers a direct bioisosteric replacement that has been shown to substantially improve human liver microsome stability [2][3]. This substitution retains the morpholine pharmacophore’s hydrogen‑bond acceptor and solubility‑enhancing features while eliminating the oxidative metabolic soft spot of the aromatic or tert‑butyl group, reducing intrinsic clearance without compromising target engagement.

Construction of Low Non‑Specific Binding Compound Collections for High‑Throughput Screening

Compound collections built with 4‑(bicyclo[1.1.1]pentan‑1‑yl)morpholine as a core building block exhibit markedly lower non‑specific binding as measured by CHI(IAM) compared with phenyl‑containing analogs [1]. This property reduces false‑positive rates in biochemical and cell‑based high‑throughput screens, improves assay signal‑to‑noise ratios, and increases the likelihood of identifying genuine, tractable hits. It is particularly valuable for screening cascades targeting protein‑protein interactions or allosteric sites where non‑specific hydrophobic interactions frequently dominate.

Optimization of Lipophilic Efficiency (LipE) in Lead Optimization

Using 4‑(bicyclo[1.1.1]pentan‑1‑yl)morpholine instead of a phenyl‑morpholine in late‑stage lead optimization provides a strategic reduction in clogP of 0.5–1.0 units [2][3] while maintaining or improving potency. This translates directly to higher LipE (pIC₅₀ − clogP) values, a metric strongly correlated with clinical developability. Procurement of this building block enables medicinal chemistry teams to decouple potency optimization from lipophilicity increases, a perennial challenge in drug design.

Quote Request

Request a Quote for 4-(Bicyclo[1.1.1]pentan-1-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.